molecular formula C12H19N3O B2710359 N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine CAS No. 2198911-40-7

N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine

Cat. No.: B2710359
CAS No.: 2198911-40-7
M. Wt: 221.304
InChI Key: NZSIPWRPLGDLNM-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine is a chemical compound of interest in medicinal chemistry and drug discovery research. Its structure incorporates a pyrimidine ring, a nitrogen-containing heterocycle that is a common pharmacophore in active pharmaceutical ingredients. Pyrimidine derivatives are extensively investigated for their potential as kinase inhibitors, which are a major class of therapeutics in oncology and inflammatory diseases . The compound features a cyclohexane spacer linking the pyrimidine moiety to a dimethylamino group, a design that can be leveraged to fine-tune molecular properties such as solubility, metabolic stability, and conformational flexibility. This structure makes it a valuable intermediate for constructing more complex molecules or as a scaffold for building libraries in high-throughput screening. Researchers may utilize this compound in the synthesis of novel chemical entities aimed at unexplored biological targets, particularly within the kinase family . This product is intended For Research Use Only (RUO). It is not intended for, and must not be used for, diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate personal protective equipment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

N,N-dimethyl-4-pyrimidin-2-yloxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-15(2)10-4-6-11(7-5-10)16-12-13-8-3-9-14-12/h3,8-11H,4-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZSIPWRPLGDLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as cyclohexanone, pyrimidine-2-ol, and dimethylamine.

    Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium carbonate, to deprotonate the pyrimidine-2-ol, followed by nucleophilic substitution with cyclohexanone to form the intermediate product.

  • Final Step

Biological Activity

N,N-dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a cyclohexanamine backbone with a pyrimidine moiety, which is known for its diverse biological activities. The compound's structure can be represented as follows:

C12H16N3O\text{C}_{12}\text{H}_{16}\text{N}_{3}\text{O}

This structure allows it to interact with various biological targets, making it a subject of pharmacological interest.

The precise mechanism of action for this compound remains under investigation. However, preliminary studies suggest that it may act as a partial agonist for certain receptors involved in glucose metabolism, particularly glucokinase, which plays a crucial role in regulating blood sugar levels. This interaction may enhance glycolysis and glucose uptake in tissues, indicating potential therapeutic applications in diabetes management.

Antimicrobial Activity

Recent studies have highlighted the compound's potential antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, suggesting its utility as an antimicrobial agent. The specific mechanisms by which it exerts this effect are still being elucidated, but it may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

This compound is also being explored for its anticancer activities . Research indicates that derivatives of pyrimidine compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of signaling cascades involved in cell proliferation and survival . In vitro studies have shown promising results against several cancer cell lines, warranting further exploration into its efficacy and safety as an anticancer agent .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibitory effects against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines; inhibits tumor growth ,
Glucose RegulationPartial agonist activity at glucokinase; enhances glucose metabolism,

Case Study: Anticancer Activity

In one study, this compound was tested against human breast cancer cell lines (MCF-7 and MDA-MB-231). The compound demonstrated significant cytotoxic effects, with IC50 values indicating effective inhibition of cell proliferation. The study concluded that further investigation into the compound's mechanism could reveal new therapeutic strategies for treating resistant cancer types .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations and Their Implications

The pharmacological and physicochemical profiles of cyclohexanamine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis with structurally related compounds:

Compound Key Substituents Molecular Weight (g/mol) Key Spectral Data
N,N-Dimethyl-4-(pyrimidin-2-yloxy)cyclohexan-1-amine (Target) Pyrimidin-2-yloxy, dimethylamine ~220 (calculated) Not reported in evidence
(1R,4R)-4-(4-Methylpiperazin-1-yl)cyclohexan-1-amine () 4-Methylpiperazine 198 (MS: m/z 198 [M+H]⁺) NMR: δ 1.58–1.29 (m, 4H, cyclohexane)
(1S,4S)-4-(4-(Cyclopropylmethyl)piperazin-1-yl)cyclohexan-1-amine () Cyclopropylmethyl-piperazine 238 (MS: m/z 238 [M+H]⁺) NMR: δ 0.50–0.42 (m, 2H, cyclopropyl)
4-Methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine () Pyridin-3-ylmethyl, methyl 204.31 Not reported
N-Cyclohexyl-4-(dioxaborolan-2-yl)pyridin-2-amine () Boronate ester, cyclohexyl 302.22 Not reported

Key Observations :

  • Substituent Diversity : The target compound’s pyrimidin-2-yloxy group distinguishes it from piperazine- or pyridine-containing analogs. Piperazine derivatives (e.g., and ) exhibit enhanced water solubility due to their basic nitrogen atoms, whereas the pyrimidine group in the target compound may confer stronger hydrogen-bonding interactions with biological targets.
  • Stereochemical Impact : Cis-trans isomerism in cyclohexane derivatives (e.g., (1R,4R) vs. (1S,4S) in ) affects conformational stability and receptor binding. For instance, diastereomers in showed distinct NMR shifts (δ 1.58–1.29 vs. δ 1.48–1.44) .
  • Molecular Weight : The target compound’s lower molecular weight (~220) compared to boronate-containing analogs (e.g., 302.22 in ) suggests improved bioavailability .

Research Findings and Pharmacological Relevance

While pharmacological data for the target compound are absent in the evidence, insights can be extrapolated from analogs:

  • Pyrimidine vs. Piperazine : Pyrimidine’s aromaticity and electron-deficient nature may enhance target selectivity compared to piperazine’s flexibility, as seen in kinase inhibitors like imatinib.
  • Boronates : Boronate-containing analogs () are often used in Suzuki-Miyaura cross-couplings for drug discovery but may face stability challenges in vivo .

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